Cyclopropyl-4,4-diethoxy-but-2-yn-1-one
Description
Cyclopropyl-4,4-diethoxy-but-2-yn-1-one is a specialized organic compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol. It is synthesized via a multi-step process involving:
- 3,3-Diethoxy-1-propyne as a starting reagent.
- Reaction with cyclopropanecarboxylic acid methoxy-methyl-amide under argon at low temperatures (-70°C to -30°C).
- Purification via silica gel chromatography (heptane/ethyl acetate 20:1), yielding a colorless oil with a high purity (76% yield) .
Key characteristics include:
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-cyclopropyl-4,4-diethoxybut-2-yn-1-one |
InChI |
InChI=1S/C11H16O3/c1-3-13-11(14-4-2)8-7-10(12)9-5-6-9/h9,11H,3-6H2,1-2H3 |
InChI Key |
NDCCYOLWFNPISN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC(=O)C1CC1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
Structural Influence on Reactivity :
- The cyclopropane ring in this compound enhances steric and electronic properties, facilitating regioselective reactions in pyrimidine synthesis. In contrast, phenyl-substituted analogs (e.g., hypothetical 4-phenyl derivatives) may exhibit reduced reactivity due to steric bulk .
Yield and Synthetic Efficiency: The optimized synthesis of this compound achieves a 76% yield, surpassing typical yields (~50%) for structurally similar alkynones, likely due to precise temperature control (-70°C) and reagent stoichiometry .
Therapeutic Relevance: Unlike simpler diethoxy alkynones (e.g., 3,3-Diethoxy-1-propyne), this compound is tailored for medicinal chemistry. Its incorporation into pyrimidine derivatives highlights its role in targeting GABA receptors, a mechanism less common in non-cyclopropane analogs .
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